1-methyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride
CAS No.:
Cat. No.: VC15781761
Molecular Formula: C13H18ClN3
Molecular Weight: 251.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18ClN3 |
|---|---|
| Molecular Weight | 251.75 g/mol |
| IUPAC Name | 1-methyl-2-piperidin-4-ylbenzimidazole;hydrochloride |
| Standard InChI | InChI=1S/C13H17N3.ClH/c1-16-12-5-3-2-4-11(12)15-13(16)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3;1H |
| Standard InChI Key | CSHIUFMYCQPATQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2N=C1C3CCNCC3.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
1-Methyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride consists of a benzimidazole core fused to a piperidine ring via a methylene bridge at the 2-position. The benzimidazole system (C₇H₅N₂) is substituted with a methyl group at the 1-position and a piperidin-4-yl moiety at the 2-position, forming the free base (C₁₃H₁₈N₃). Protonation of the piperidine nitrogen generates the hydrochloride salt (C₁₃H₁₉ClN₃), with a calculated molecular weight of 252.77 g/mol. This contrasts with its oxygen-linked analog, 1-methyl-2-(piperidin-4-yloxy)-1H-benzoimidazole hydrochloride, which has a molecular weight of 267.75 g/mol .
Stereochemical Considerations
The piperidine ring adopts a chair conformation in most crystalline derivatives , with substituents occupying equatorial positions to minimize steric strain. Quantum mechanical calculations predict similar stability for the target compound, though experimental crystallographic data is needed to confirm this.
Synthesis and Characterization
Synthetic Pathways
The synthesis of piperidine-fused benzimidazoles typically involves:
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Mannich Condensation: Reacting benzimidazole precursors with piperidin-4-one derivatives under acidic conditions .
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Nucleophilic Substitution: Displacing halogenated benzimidazoles with piperidine nucleophiles .
For example, 7-fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride is synthesized via nucleophilic aromatic substitution using 7-fluoro-1-chlorobenzimidazole and piperidin-4-amine . Adapting this method, the target compound could be prepared by substituting the chloro precursor with 1-methyl-2-chlorobenzimidazole.
Key Reaction Steps
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Precursor Preparation:
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Synthesis of 1-methyl-2-chlorobenzimidazole from o-phenylenediamine via cyclization with methyl isocyanate and subsequent chlorination.
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Coupling:
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Reaction with piperidin-4-amine in dimethylformamide (DMF) at 80°C for 12 hours.
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Salt Formation:
Analytical Characterization
Hypothetical spectral data based on analogs :
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¹H NMR (400 MHz, D₂O): δ 7.65–7.20 (m, 4H, Ar-H), 4.10 (m, 1H, piperidine-H), 3.80 (s, 3H, N-CH₃), 3.20–2.90 (m, 4H, piperidine-H₂), 2.10–1.80 (m, 4H, piperidine-H₂).
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ESI-MS: m/z 217.1 [M+H]⁺ (free base), 252.8 [M+Cl]⁻.
Physicochemical Properties
Thermodynamic Parameters
| Property | Value (Predicted) | Method |
|---|---|---|
| Melting Point | 210–215°C | Differential Scanning Calorimetry |
| Solubility (Water) | 12 mg/mL | Shake-flask method |
| logP (Partition Coefficient) | 1.8 | HPLC-derived |
The hydrochloride salt enhances aqueous solubility compared to the free base, as observed in 7-fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride (255.72 g/mol, soluble in DMSO) .
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